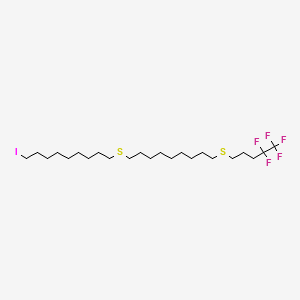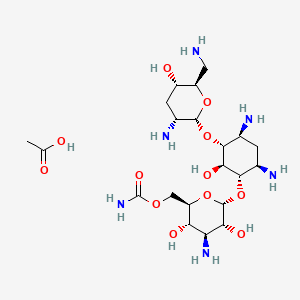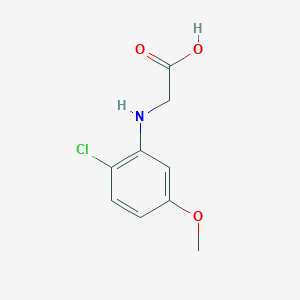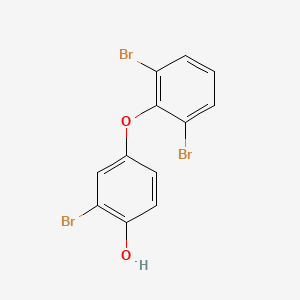![molecular formula C42H62O15 B13848773 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.: is a complex organic compound with the molecular formula C30H36O11 . This compound is part of the larger family of pyran derivatives, which are known for their diverse biological and pharmacological activities . The structure of this compound includes a dioxolane ring fused to a pyran ring, which is further connected to a cardenolide moiety. This unique structure imparts various chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. typically involves multi-step organic reactions. One common method involves the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: In chemistry, 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial strains and cancer cell lines .
Medicine: In medicine, derivatives of this compound are explored for their potential use as therapeutic agents. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound finds applications in the development of new materials, such as organic light-emitting diodes (OLEDs) and fluorescent materials .
Mécanisme D'action
The mechanism of action of 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel antagonist, blocking the influx of calcium ions into cells and thereby exerting its biological effects . This mechanism is particularly relevant in its potential use as an anti-asthmatic agent, where it helps relax smooth muscle airways .
Comparaison Avec Des Composés Similaires
4H-Pyran Derivatives: These compounds share the pyran core structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,6-Dihydropyridine Derivatives: These compounds are known for their vasorelaxant and antioxidant activities.
Pyrano[2,3-c]pyrazole Derivatives: These compounds have a fused pyran skeleton and are studied for their anticancer and antimicrobial activities.
Uniqueness: 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. stands out due to its unique dioxolane-pyran-cardenolide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C42H62O15 |
|---|---|
Poids moléculaire |
806.9 g/mol |
Nom IUPAC |
(3aR,4R,6S,7aS)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C42H62O15/c1-19-36(55-34-16-29(44)37(20(2)51-34)56-35-17-30-38(21(3)52-35)57-39(47)54-30)28(43)15-33(50-19)53-24-8-10-40(4)23(13-24)6-7-26-27(40)14-31(45)41(5)25(9-11-42(26,41)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,43-45,48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37-,38-,40+,41+,42+/m1/s1 |
Clé InChI |
ZGPSDIGOVMRTRP-IYQXMENNSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6C[C@H]([C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)C)C)C)OC(=O)O2 |
SMILES canonique |
CC1C2C(CC(O1)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CC(C8(C7(CCC8C9=CC(=O)OC9)O)C)O)C)C)C)OC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethylpropyl [5-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13848691.png)
![Morpholine,4-(benzo[b]thien-5-ylmethyl)-](/img/structure/B13848693.png)
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B13848696.png)
![4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13848697.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)


![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)





